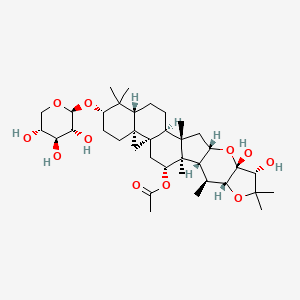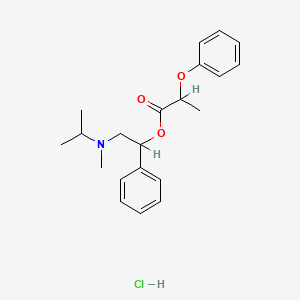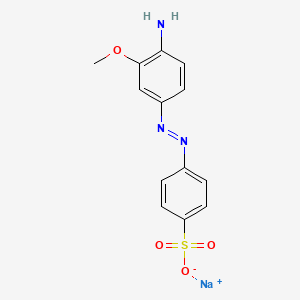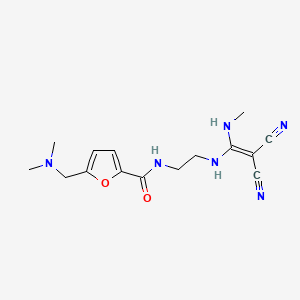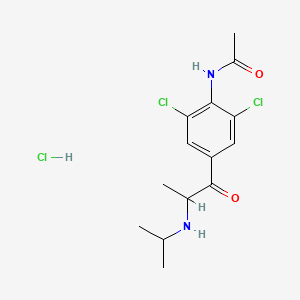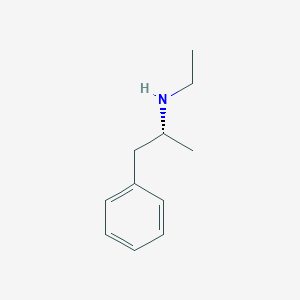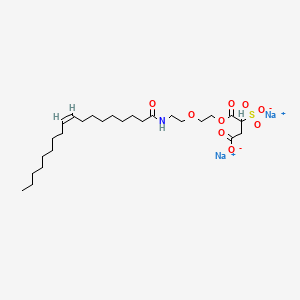
Symplostatin 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Symplostatin 3 is a natural product derived from marine cyanobacteria. It is a structural analogue of dolastatin 10, a potent cytotoxic agent. This compound has been studied for its potential anticancer properties, although it exhibits weaker in vitro cytotoxicity against human tumor cell lines compared to dolastatin 10 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Symplostatin 3 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of key building blocks, followed by their sequential coupling to form the desired compound. Common reagents used in these reactions include protecting groups like Boc (tert-butyloxycarbonyl) and coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. The production process involves large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
Symplostatin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
Mécanisme D'action
Symplostatin 3 exerts its effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to tubulin, inhibiting its polymerization and preventing the formation of functional microtubules. This disruption of microtubule dynamics interferes with cell division and ultimately induces cell death . The molecular targets and pathways involved in this mechanism include the inhibition of tubulin polymerization and the activation of apoptotic signaling pathways .
Comparaison Avec Des Composés Similaires
Symplostatin 3 is structurally similar to other dolastatin analogues, such as dolastatin 10, symplostatin 1, and malevamide D. it exhibits unique properties that distinguish it from these compounds:
Propriétés
Numéro CAS |
401625-16-9 |
|---|---|
Formule moléculaire |
C40H66N4O9 |
Poids moléculaire |
747.0 g/mol |
Nom IUPAC |
(2S)-2-[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]oxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H66N4O9/c1-13-26(6)35(43(10)38(47)33(24(2)3)41-37(46)34(25(4)5)42(8)9)30(51-11)23-32(45)44-21-17-20-29(44)36(52-12)27(7)40(50)53-31(39(48)49)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,46)(H,48,49)/t26-,27+,29-,30+,31-,33-,34-,35-,36+/m0/s1 |
Clé InChI |
PFMWLSLCVYOPSJ-SGUCCDCUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)OC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


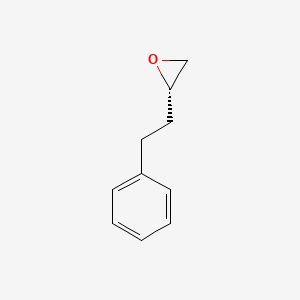


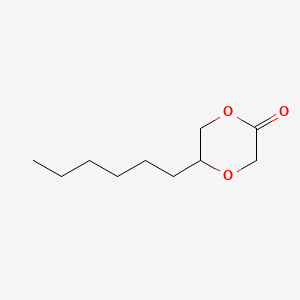
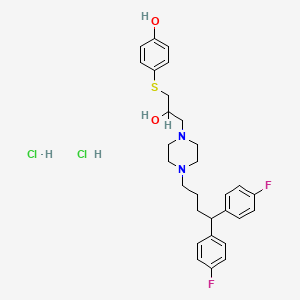

![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
